molecular formula C₁₉H₁₈N₄O₆ B1142231 Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 80742-11-6

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1142231
CAS RN: 80742-11-6
M. Wt: 398.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to the family of tetrahydropyrimidines, which are known for their versatile chemical properties and potential applications in various fields of chemistry and biology. Tetrahydropyrimidines have been extensively studied for their synthetic routes, chemical reactivity, and structural characteristics, offering a broad range of functionalities and applications.

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives typically involves the Biginelli reaction, a multicomponent reaction involving an aldehyde, β-keto ester, and urea or thiourea. This reaction is favored for its efficiency and ability to produce a wide variety of compounds under different conditions, including solvent-free conditions and microwave irradiation, which enhance the reaction rates and yields (Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives, including the presence of nitrophenyl groups, significantly influences their chemical behavior and properties. X-ray crystallography and computational studies are common methods for determining the precise molecular geometry, revealing details such as conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions (Huseynzada et al., 2022).

Chemical Reactions and Properties

Tetrahydropyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which alter their chemical structure and properties. These reactions are instrumental in further functionalizing the compounds for specific applications, such as developing new pharmaceuticals or materials (Remennikov et al., 1993).

Scientific Research Applications

  • Antimicrobial and Anticancer Activity: A study synthesized and evaluated a series of compounds related to Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, finding significant antimicrobial and anticancer potential. One derivative was almost equipotent to the standard drug norfloxacin against Escherichia coli and showed potent antimicrobial activity. Another derivative was more potent than the standard drug 5-fluorouracil against a colon cancer cell line (Sharma et al., 2012).

  • Antitumor Activities: Another study focused on a novel compound closely related to Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibiting high potency in antitumor activities against human lung and hepatocellular carcinoma cell lines, compared with the standard antitumor drug Cisplatin (Gomha et al., 2017).

  • In vitro Antidiabetic Screening: A series of N-substituted derivatives of a similar compound were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. This shows the potential application of these compounds in diabetes treatment (Lalpara et al., 2021).

  • Antitubercular Agents: A library of dihydropyrimidines, structurally related to Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized and evaluated for antitubercular activity. Two compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents (Trivedi et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not available from the data I have . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6/c1-11-16(19(24)29-2)17(12-7-3-5-9-14(12)22(25)26)21-18(20-11)13-8-4-6-10-15(13)23(27)28/h3-10,17-18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANAYIQNTXWIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(N1)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Citations

For This Compound
1
Citations
A McSkimming, V Diachenko, R London… - … A European Journal, 2014 - Wiley Online Library
A wide variety of 2,5‐di(2‐pyridyl)pyrroles (dppHs) substituted at the C3 and C4 positions of the pyrrole core were obtained by direct condensation of a 2‐pyridylcarboxaldehyde (2 equiv…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.